1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane
Brand Name: Vulcanchem
CAS No.: 153429-48-2
VCID: VC21138995
InChI: InChI=1S/C19H34/c1-3-5-7-17-10-14-19(15-11-17)18-12-8-16(6-4-2)9-13-18/h3,16-19H,1,4-15H2,2H3
SMILES: CCCC1CCC(CC1)C2CCC(CC2)CCC=C
Molecular Formula: C19H34
Molecular Weight: 262.5 g/mol

1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane

CAS No.: 153429-48-2

Cat. No.: VC21138995

Molecular Formula: C19H34

Molecular Weight: 262.5 g/mol

* For research use only. Not for human or veterinary use.

1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane - 153429-48-2

Specification

CAS No. 153429-48-2
Molecular Formula C19H34
Molecular Weight 262.5 g/mol
IUPAC Name 1-but-3-enyl-4-(4-propylcyclohexyl)cyclohexane
Standard InChI InChI=1S/C19H34/c1-3-5-7-17-10-14-19(15-11-17)18-12-8-16(6-4-2)9-13-18/h3,16-19H,1,4-15H2,2H3
Standard InChI Key BBHWTQNDTMKZNA-UHFFFAOYSA-N
SMILES CCCC1CCC(CC1)C2CCC(CC2)CCC=C
Canonical SMILES CCCC1CCC(CC1)C2CCC(CC2)CCC=C

Introduction

Chemical Identity and Structure

1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane (CAS No. 153429-48-2) is an organic compound belonging to the family of liquid crystal monomers (LCMs). This compound features a distinctive bicyclohexyl framework with specific functional groups attached that give it unique properties valuable for technological applications and environmental significance.

Basic Chemical Properties

The compound possesses a well-defined chemical identity characterized by the following properties:

PropertyValue
Molecular FormulaC19H34
Molecular Weight262.47 g/mol
CAS Number153429-48-2
IUPAC Name1-but-3-enyl-4-(4-propylcyclohexyl)cyclohexane
InChIInChI=1S/C19H34/c1-3-5-7-17-10-14-19(15-11-17)18-12-8-16(6-4-2)9-13-18/h3,16-19H,1,4-15H2,2H3
InChI KeyBBHWTQNDTMKZNA-UHFFFAOYSA-N
SMILESCCCC1CCC(CC1)C2CCC(CC2)CCC=C
Boiling Point340.6±9.0 °C (Predicted)
Density0.856±0.06 g/cm³ (Predicted)

The compound is also known by the alternative name "trans,trans-4-But-3-enyl-4'-propyl-bicyclohexyl," which reflects its stereochemical configuration .

Structural Features

The chemical structure of 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane includes several key features that contribute to its physical and chemical properties:

  • A bicyclohexyl core structure consisting of two cyclohexane rings joined together

  • A but-3-enyl (butenyl) group attached to one cyclohexane ring, containing a terminal carbon-carbon double bond

  • A propyl group attached to the other cyclohexane ring

  • A trans,trans configuration, indicating specific stereochemistry of the substituents on the cyclohexane rings

This structural arrangement creates a compound with anisotropic properties, meaning its physical properties vary depending on the direction of measurement. This anisotropy is crucial for its applications in liquid crystal displays .

Synthesis and Production

The manufacturing of 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane involves specialized organic synthesis techniques designed to achieve the desired stereochemistry and substitution pattern essential for its functional properties.

Synthetic Routes

Research indicates that 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane can be synthesized through various organic reactions involving cyclohexanes and alkenes. The synthesis typically involves multiple steps to construct the bicyclohexyl framework and attach the appropriate functional groups.

One common synthetic approach includes the use of Grignard reagents to introduce the butenyl and propyl groups onto the bicyclohexyl framework. This method enables controlled addition of the alkyl groups to the cyclohexane rings, ensuring precise positioning and stereochemistry required for liquid crystal applications.

Industrial Production Methods

Industrial production of this compound employs large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are optimized to ensure high yield and purity of the final product, making it suitable for technological applications that require stringent quality control.

While specific catalysts and reaction conditions for commercial production remain proprietary, the general approach involves optimization of synthetic routes to maximize efficiency and minimize waste production, aligned with green chemistry principles increasingly adopted by the chemical industry.

Applications in Technology

The unique structural and physical properties of 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane make it particularly valuable for applications in advanced display technologies and materials science.

Liquid Crystal Display Technology

As a liquid crystal monomer, this compound plays a crucial role in the development and performance of liquid crystal displays (LCDs). LCMs represent a state of matter that flows similar to a liquid but consists of anisotropic compounds with specific orientation properties . These properties enable the compound to:

  • Form mesogenic phases (intermediate states between crystalline solids and isotropic liquids)

  • Respond predictably to electric fields, facilitating pixel state changes in displays

  • Enhance the thermal stability and optical clarity of LCD systems

  • Optimize performance characteristics in various display technologies

The specific arrangement of the bicyclohexyl structure with butenyl and propyl groups contributes to these properties, making 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane a valuable component in modern electronic displays.

Advanced Materials Applications

Beyond display technologies, research indicates potential applications in other advanced materials contexts:

  • Optoelectronic devices: The compound's electronic characteristics make it a candidate for organic light-emitting diodes (OLEDs)

  • Specialty polymers: Integration into polymer systems for materials with specific thermal or optical properties

  • Sensing technologies: Potential applications in systems that rely on responsive materials with tunable properties

The ongoing exploration of these applications continues to expand the technological significance of this compound and related LCMs.

Environmental Occurrence and Fate

With the increasing global production and use of liquid crystal displays, compounds like 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane have become emergent environmental contaminants of concern.

Environmental Detection

Researchers have developed analytical methods to detect LCMs in environmental samples, focusing primarily on:

  • Gas chromatography–tandem mass spectrometry (GC–MS/MS) using multiple reaction monitoring (MRM) mode

  • Sample preparation involving ultrasonication extraction with acetone/n-hexane mixtures

  • Purification using Florisil SPE cartridges to isolate target compounds

These sophisticated analytical approaches have enabled scientists to identify and quantify LCMs in various environmental matrices with high sensitivity and specificity.

Occurrence in Environmental Matrices

Studies have detected LCMs, including compounds structurally similar to 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane, in multiple environmental compartments:

  • Indoor and outdoor air particulate matter (PM10)

  • House dust and surfaces in public environments

  • Soil and water near e-waste recycling facilities

  • Biological samples from humans in occupationally exposed populations

Research has specifically identified the presence of these compounds in samples from e-waste dismantling workers, indicating potential occupational exposure concerns . The detection limits for bicyclohexyl analogues typically range from 0.02 to 4.22 pg/m³ in air samples, demonstrating the sensitivity of current analytical methods .

Environmental Persistence and Behavior

Emerging research suggests that compounds like 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane may demonstrate properties consistent with persistent organic pollutants (POPs). Studies investigating their environmental fate have found:

  • Potential bioaccumulation in aquatic organisms, raising ecological concerns

  • Resistance to common environmental degradation processes

  • Transport potential through atmospheric and aquatic pathways

While hydroxyl radical exposure can lead to various degradation pathways for some LCMs, the specific degradation mechanisms and persistence of 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane require further investigation to fully understand its environmental impact.

Biological Activity and Health Implications

Recent research has begun to elucidate the potential biological activities of liquid crystal monomers including compounds similar to 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane, revealing complex interactions with biological systems.

Cellular and Molecular Effects

Studies investigating the biological activities of LCMs have identified several potential mechanisms of action at the cellular and molecular level:

  • Peroxisome Proliferator-Activated Receptor gamma (PPARγ) antagonism, affecting metabolic regulation

  • Disruption of thyroid hormone signaling pathways

  • Potential interaction with aryl hydrocarbon receptor (AhR), suggesting possible dioxin-like activity

Research combining in silico simulation and in vitro assay validation has demonstrated that certain LCMs can significantly antagonize PPARγ, potentially affecting fatty acid metabolism and related biological processes .

Gene Expression and Metabolic Disruption

Exposure to LCMs has been shown to affect the expression of multiple genes involved in key biological processes:

GeneBiological FunctionResponse to LCM Exposure
CYP1A4Xenobiotic metabolismSignificant up-regulation
FGF19Bile acids/cholesterol regulationDysregulation
LBFABPLipid homeostasisAltered expression
PDK4Glucose metabolismDysregulation
THRSPThyroid hormone pathwaySignificant alteration

These gene expression changes suggest broad metabolic effects from LCM exposure, including disruption of fatty acid β-oxidation, which may be mediated through multiple pathways including IL-17, TNF, and NF-kB signaling .

Effects on Sensory Systems

Recent research has revealed that exposure to fluorinated LCMs can affect visual systems in experimental models:

  • Damaged retinal structures with reduced cell density in key layers (12.6-46.1% reduction)

  • Disrupted thyroid hormone levels affecting the hypothalamic-pituitary-thyroid axis

  • Inhibition of visual motor responses to specific light stimuli

Molecular docking studies suggest that these effects may result from interactions with thyroxine binding globulin, membrane receptor integrin, and thyroid receptor beta .

While these studies provide valuable insights into the potential biological activities of LCMs as a chemical class, more research specifically focused on 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane is needed to fully understand its toxicological profile and health implications.

Comparison with Structural Analogues

Analyzing 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane in comparison with structurally similar compounds provides valuable context for understanding its unique characteristics and potential effects.

Structural Variations Among Related Compounds

Several compounds share structural similarities with 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane but differ in key aspects:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane153429-48-2C19H34262.47 g/molReference compound
4-(But-3-en-1-yl)-4'-butyl-1,1'-bi(cyclohexane)323575-48-0C20H36276.5 g/molButyl group instead of propyl group
(trans,trans)-4-(Prop-1-en-1-yl)-4'-propyl-1,1'-bi(cyclohexane)279246-65-0C18H32248.4 g/molPropenyl group instead of butenyl group
1-But-1-enyl-4-[4-(4-propylcyclohexyl)but-1-enyl]cyclohexane-C23H40316.6 g/molAdditional alkene functionality
4-cyclohexyl-1-butene4569-36-2C10H18138.25 g/molSimpler structure with single cyclohexyl group

These structural variations result in differences in physical properties, liquid crystal behavior, and potentially biological activities, highlighting the importance of specific structural features in determining functional characteristics.

Structure-Activity Relationships

Research suggests that specific structural features of LCMs significantly influence their interactions with biological systems. For example:

  • Compounds containing aliphatic ring structures (such as the cyclohexyl groups in 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane) may demonstrate higher potential for T3 antagonism compared to those without aliphatic rings

  • The presence and position of double bonds (like the terminal alkene in the butenyl group) can affect metabolic transformation and biological activity

  • The length and branching of alkyl chains (such as the propyl group) influence lipophilicity and membrane interactions, potentially affecting bioaccumulation properties

Comparative analysis of these structure-activity relationships provides important insights for predicting potential environmental and health effects of 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane and designing safer alternatives.

Future Research Directions

While significant advances have been made in understanding 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane and related LCMs, several important research gaps remain to be addressed through future investigations.

Environmental Fate and Monitoring

Future research should focus on expanding our understanding of the environmental behavior of this compound:

  • Comprehensive monitoring studies to determine environmental concentration ranges in diverse matrices

  • Investigation of degradation pathways and transformation products in different environmental compartments

  • Assessment of bioaccumulation potential across food webs

  • Development of improved analytical methods for routine monitoring

These studies would provide crucial data for environmental risk assessment and management strategies for 1-But-3-enyl-4-(4-propylcyclohexyl)cyclohexane.

Mechanistic Toxicology

More detailed toxicological investigations are needed to elucidate the specific mechanisms of action:

  • Comprehensive receptor binding and pathway activation studies

  • Investigation of potential endocrine-disrupting effects beyond thyroid hormone disruption

  • Chronic low-dose exposure studies to identify potential health effects

  • Exploration of potential synergistic effects with other environmental contaminants

Such mechanistic understanding would significantly enhance our ability to assess the potential health risks associated with exposure to this compound.

Sustainable Alternatives Development

Research into more environmentally friendly alternatives represents an important future direction:

  • Development of biodegradable liquid crystal monomers with similar technological performance

  • Design of LCD technologies that minimize environmental release of LCMs

  • Exploration of closed-loop recycling systems for LCD components containing LCMs

  • Green chemistry approaches to synthesize safer structural analogues

Progress in these research areas would contribute to more sustainable electronic display technologies while reducing potential environmental and health impacts.

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